N-Boc-N-benzyl-PEG3-alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

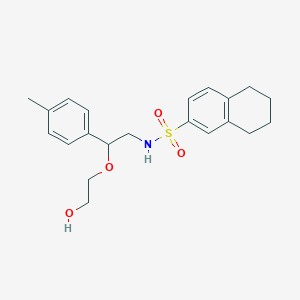

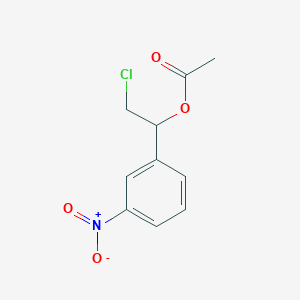

“N-Boc-N-benzyl-PEG3-alcohol” is a small molecule compound that is composed of several functional groups . It is a PEG linker containing a hydroxyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of “N-Boc-N-benzyl-PEG3-alcohol” involves the use of a PEG linker containing a hydroxyl group and Boc-protected amino group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

“N-Boc-N-benzyl-PEG3-alcohol” has a chemical formula of C18H29NO5 . Its molecular weight is 339.43 .Physical And Chemical Properties Analysis

“N-Boc-N-benzyl-PEG3-alcohol” has a molecular weight of 339.43 . It is soluble in DMSO, DCM, DMF .科学的研究の応用

Catalyst in Chemical Reactions

N-Boc-N-benzyl-PEG3-alcohol's derivatives, specifically polyethylene glycol (PEG), are used as phase transfer catalysts in various chemical reactions. For instance, PEG has been shown to enhance the rate of dibenzyl ether production in a solid–liquid–liquid phase transfer catalytic system, leading to a reaction rate nearly eight times higher than in systems with water (Jin, Ido, & Goto, 2003). Similarly, PEG has been employed in the oxidative degradation of benzylic alcohols, demonstrating its utility as an initiator in free-radical chemistry (Wang, He, & Miao, 2009).

Preventing Protein Aggregation

In the pharmaceutical industry, PEG derivatives have been used to prevent protein aggregation, a common challenge in drug formulation. For example, PEGylation, the covalent modification of proteins with PEG, has been found effective in preventing benzyl alcohol-induced protein aggregation (Rodríguez-Martínez, Rivera-Rivera, & Griebenow, 2009).

Drug Delivery Systems

N-Boc-N-benzyl-PEG3-alcohol derivatives have potential utility in drug delivery systems. The synthesis of heterotelechelic poly(ethylene glycol)-block-poly(succinimide) possessing both acetal and tert-butoxycarbonylamino terminals with a narrow molecular weight distribution indicates potential applications as a targetable drug carrier (Nakanishi & Kataoka, 2009).

In Green Chemistry

PEG derivatives play a significant role in green chemistry, for example, in the aerobic oxidation of benzyl alcohols in sustainable media like PEG-400 (Urgoitia, SanMartin, Herrero, & Domínguez, 2011). They also function as stabilizers for palladium nanoparticles in catalytic systems, enhancing the reaction's efficiency and environmental friendliness (Feng et al., 2009).

特性

IUPAC Name |

tert-butyl N-benzyl-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO5/c1-18(2,3)24-17(21)19(15-16-7-5-4-6-8-16)9-11-22-13-14-23-12-10-20/h4-8,20H,9-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCCEAKTRBQRSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCO)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-N-benzyl-PEG3-alcohol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2363727.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2363728.png)

![Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride](/img/structure/B2363731.png)

![3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2363734.png)

![3-amino-N-[2-chloro-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2363737.png)

![(5S,6S)-7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2363746.png)